molecular formula C7H4BrIN2 B1397415 5-Bromo-7-iodo-1H-indazole CAS No. 953410-86-1

5-Bromo-7-iodo-1H-indazole

Cat. No. B1397415
CAS RN: 953410-86-1
M. Wt: 322.93 g/mol
InChI Key: GEPPVMLPAUPZTA-UHFFFAOYSA-N
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Description

5-Bromo-7-iodo-1H-indazole is a derivative of indazole, which is a type of heterocyclic compound. It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-iodo-1H-indazole is similar to that of 5-Bromo-1H-indazole . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The chemical reactions of indazole derivatives involve various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-iodo-1H-indazole are similar to those of 5-Bromo-1H-indazole .

Scientific Research Applications

Pharmacology: Anticancer Applications

5-Bromo-7-iodo-1H-indazole: is a compound of interest in the development of anticancer drugs. Indazole derivatives, including those substituted with bromine and iodine, have been studied for their potential to inhibit cell growth in various cancer cell lines . The presence of halogens can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for designing new chemotherapeutic agents.

Material Science: Organic Electronics

In material science, particularly in the field of organic electronics, 5-Bromo-7-iodo-1H-indazole can be utilized as a precursor for synthesizing organic semiconductors . These semiconductors are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where the compound’s electronic properties can be tuned for optimal performance.

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis. Its reactive bromine and iodine atoms make it suitable for various cross-coupling reactions, allowing chemists to construct complex molecules with precision . It’s particularly useful in the synthesis of more complex indazoles, which are prevalent in many pharmaceuticals.

Biochemistry: Enzyme Inhibition

In biochemistry, 5-Bromo-7-iodo-1H-indazole has potential applications as an enzyme inhibitor. By modifying specific enzymes’ activity, researchers can study various biochemical pathways and develop drugs that target these pathways to treat diseases .

Agriculture: Pesticide Development

While direct references to the use of 5-Bromo-7-iodo-1H-indazole in agriculture are limited, indazole derivatives are explored for developing novel pesticides. Their structural motif can be tailored to interact with biological targets in pests, offering a route to more effective and potentially less harmful agricultural chemicals .

Environmental Science: Pollutant Degradation

In environmental science, research into halogenated indazoles like 5-Bromo-7-iodo-1H-indazole may lead to advances in pollutant degradation processes. Understanding how these compounds break down in the environment can inform the development of better methods for remediating contaminated sites .

Safety and Hazards

5-Bromo-7-iodo-1H-indazole should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The future direction in this field is likely to focus on the development of novel synthetic approaches to indazoles .

properties

IUPAC Name

5-bromo-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPPVMLPAUPZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730869
Record name 5-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953410-86-1
Record name 5-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-2-iodo-6-methyl-phenylamine (31.08 g, 99.6 mmol) was dissolved in glacial acetic acid (400 mL) in a 1 L round bottom flask equipped with a stir bar. The flask was then charged in one portion with sodium nitrite (7.56 g, 109.6 mmol) dissolved in water (18.7 mL). The mixture was stirred for about 15 minutes then the solvents were removed by evaporation on a rotovap at a bath temperature of about 35° C. The residue was stirred with water (200 mL) for 15 minutes and the resulting solid was collected by filtration and dried to yield 5-bromo-7-iodo-1H-indazole (30.6 g, 95%) as a brownish-tan solid; (DMSO-d6, 400 MHz) δ 13.6 (bs, 1H), 8.24 (s, 1H), 8.04 (d, J=1.54 Hz, 1H), and 7.88 (d, J=1.54 Hz, 1H); RP-HPLC (Table 1, Method e) Rt=3.63 min; m/z: (M−H)− 322.8.
Quantity
31.08 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Name
Quantity
18.7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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